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molecular formula C14H18N2 B1385778 N-(3-ethynylphenyl)-1-methylpiperidin-4-amine CAS No. 1019586-13-0

N-(3-ethynylphenyl)-1-methylpiperidin-4-amine

Cat. No. B1385778
M. Wt: 214.31 g/mol
InChI Key: DATRTKSOCIPKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912200B2

Procedure details

3-Ethynyl-phenylamine (0.1 mL, 1 mmol) and 1-methyl-piperidin-4-one (0.15 mL, 1.2 mmol) in 1,4-dioxane (4 mL) was treated first with TFA (0.2 mL, 2.6 mmol) and then with sodium triacetoxyborohydride (318 mg, 1.5 mmol). After stirring for 2 h, 10% NH4OH was added to the reaction mixture (15 mL). Extraction with DCM (3×25 mL), drying over sodium sulfate, evaporation, purification by flash chromatography over silica gel (DCM/7N NH3 in MeOH 9/1) afforded the title compound (200 mg, 93%).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1)#[CH:2].[CH3:10][N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.C(O)(C(F)(F)F)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH4+].[OH-]>O1CCOCC1>[C:1]([C:3]1[CH:4]=[C:5]([NH:9][CH:14]2[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]2)[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)N
Name
Quantity
0.15 mL
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
318 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
mixture
Quantity
15 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, evaporation, purification by flash chromatography over silica gel (DCM/7N NH3 in MeOH 9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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